3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate is a fluorinated organic compound with the molecular formula C8H9F7O3. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties to the molecule .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate typically involves the reaction of 3-fluoropropanol with 2,2,3,4,4,4-hexafluorobutyryl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. The use of continuous flow reactors and advanced purification techniques such as distillation and recrystallization are common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate can undergo various chemical reactions, including:
Nucleophilic substitution: The fluorine atoms can be replaced by other nucleophiles under appropriate conditions.
Hydrolysis: The carbonate ester can be hydrolyzed to yield the corresponding alcohols and carbon dioxide.
Common Reagents and Conditions
Nucleophilic substitution: Common reagents include sodium hydroxide, potassium carbonate, and various amines. The reactions are typically carried out in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Hydrolysis: Acidic or basic conditions can be used, with water or aqueous solutions as the solvent.
Major Products Formed
Nucleophilic substitution: Products depend on the nucleophile used. For example, using an amine can yield a fluorinated amine derivative.
Hydrolysis: The major products are 3-fluoropropanol and 2,2,3,4,4,4-hexafluorobutyric acid.
Scientific Research Applications
3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex fluorinated compounds.
Biology: Investigated for its potential use in fluorinated drug development due to its unique properties.
Medicine: Explored for its potential as a radiolabeled compound in positron emission tomography (PET) imaging.
Mechanism of Action
The mechanism of action of 3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate is largely dependent on its application. In chemical reactions, the presence of multiple fluorine atoms can influence the reactivity and stability of the compound. In biological systems, the fluorine atoms can affect the compound’s interaction with enzymes and receptors, potentially altering its pharmacokinetics and pharmacodynamics .
Comparison with Similar Compounds
Similar Compounds
- 2,2,3,4,4,4-Hexafluorobutyl methacrylate
- 2,2,3,3,4,4,4-Heptafluorobutyl methacrylate
- 2,2,3,3,4,4,5,5-Octafluoropentyl methacrylate
Uniqueness
3-Fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate is unique due to the combination of a fluorinated carbonate ester and a fluorinated alkyl chain. This combination imparts distinct chemical properties, such as high thermal stability and resistance to hydrolysis, making it suitable for specialized applications .
Properties
Molecular Formula |
C8H9F7O3 |
---|---|
Molecular Weight |
286.14 g/mol |
IUPAC Name |
3-fluoropropyl 2,2,3,4,4,4-hexafluorobutyl carbonate |
InChI |
InChI=1S/C8H9F7O3/c9-2-1-3-17-6(16)18-4-7(11,12)5(10)8(13,14)15/h5H,1-4H2 |
InChI Key |
OPQKRRIPWBRZKO-UHFFFAOYSA-N |
Canonical SMILES |
C(COC(=O)OCC(C(C(F)(F)F)F)(F)F)CF |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.